molecular formula C20H16N4O B15217535 5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one CAS No. 833488-15-6

5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one

Cat. No.: B15217535
CAS No.: 833488-15-6
M. Wt: 328.4 g/mol
InChI Key: QVWPBHMVLUSIOY-UHFFFAOYSA-N
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Description

5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a pyrimidine ring, which is further functionalized with an amino group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several steps including ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

833488-15-6

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

5-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]quinolin-8-ol

InChI

InChI=1S/C20H16N4O/c1-12-4-6-13(7-5-12)16-11-17(24-20(21)23-16)14-8-9-18(25)19-15(14)3-2-10-22-19/h2-11,25H,1H3,(H2,21,23,24)

InChI Key

QVWPBHMVLUSIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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